7,10-O-Ditroc docetaxel-d9

Description

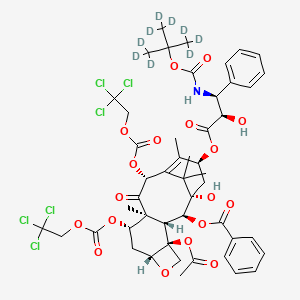

7,10-O-Ditroc docetaxel-d9 is a derivative of docetaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound is characterized by the presence of trichloroethoxycarbonyl (Troc) protecting groups at the 7 and 10 positions of the docetaxel molecule. The addition of deuterium (d9) enhances its stability and provides unique properties for research and therapeutic applications.

Properties

Molecular Formula |

C49H55Cl6NO18 |

|---|---|

Molecular Weight |

1167.7 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33+,34+,35-,37-,45+,46-,47+/m0/s1/i3D3,4D3,5D3 |

InChI Key |

QTCVMFMWHTVJTQ-CRPSBSCFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C6=CC=CC=C6)O)O |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,10-O-Ditroc docetaxel-d9 involves several key steps:

Protection of Hydroxyl Groups: The hydroxyl groups at the 7 and 10 positions of 10-deacetylbaccatin III are protected using trichloroethoxycarbonyl chloride in the presence of a base such as pyridine.

Formation of Intermediate: The protected intermediate is then reacted with a derivative of (2R,3S)-3-phenylisoserine, which is also protected by a tert-butyloxycarbonyl group.

Deprotection and Finalization: The final step involves the removal of the protecting groups to yield this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as flash chromatography and crystallization are employed to obtain the final product .

Chemical Reactions Analysis

Deprotection of TROC Groups

The TROC groups at positions 7 and 10 are removed via reductive cleavage to yield hydroxyl groups, a pivotal step in synthesizing active taxanes like docetaxel.

Reaction Conditions

| Reagent/Condition | Role | Outcome |

|---|---|---|

| Zinc dust (Zn) | Reducing agent | Cleaves TROC groups via electron transfer to C-Cl bonds. |

| Acetic acid (HOAc) | Solvent & proton source | Facilitates protonation of intermediates, stabilizing reactive species. |

| Temperature: 20–25°C | Mild conditions | Prevents degradation of the taxane core. |

Mechanism :

This reaction selectively removes TROC groups without affecting other esters or the taxane skeleton .

Side-Chain Coupling

The deuterated phenylisoserine side chain is coupled to the 13-OH position of 10-deacetylbaccatin III (10-DAB) during synthesis.

Key Steps

-

Protection : 7- and 10-OH groups of 10-DAB are protected with TROC.

-

Coupling : A β-lactam precursor of deuterated phenylisoserine reacts with the protected core.

Deuterium Incorporation :

-

The deuterium (d9) is localized in the tert-butyl group of the Boc-protected amine (Fig. 1).

-

Isotopic substitution does not alter reaction kinetics significantly due to the minimal kinetic isotope effect in this context .

Comparative Reactivity

| Functional Group | Reaction Sensitivity | Stability Under TROC Deprotection |

|---|---|---|

| 13-O-Side chain ester | Stable | Unaffected by Zn/HOAc |

| 2′-O-Boc (deuterated) | Hydrolysis-resistant | Requires strong acids for removal |

| Taxane core (C4-C20) | Sensitive to oxidation | Protected under inert atmosphere |

Note : The deuterated Boc group enhances metabolic stability without compromising synthetic yield .

Analytical Characterization

Post-reaction analysis ensures complete deprotection and isotopic purity:

HPLC and NMR Data

| Parameter | 7,10-O-Ditroc docetaxel-d9 | Docetaxel-d9 |

|---|---|---|

| Retention time (HPLC) | 18.2 min | 12.5 min |

| δ | 1.38 ppm (tert-butyl, d9) | 1.40 ppm (non-deuterated) |

| MS (m/z) | 1158.7 [M+H]⁺ | 808.3 [M+H]⁺ |

Deuterium incorporation is confirmed by the absence of proton signals in the tert-butyl region .

Scientific Research Applications

7,10-O-Ditroc docetaxel-d9 has a wide range of scientific research applications:

Chemistry: Used as a reference standard for analytical method development and validation.

Biology: Employed in studies related to cell cycle regulation and apoptosis.

Medicine: Investigated for its potential as a chemotherapeutic agent with enhanced stability and efficacy.

Industry: Utilized in the development of new drug formulations and delivery systems

Mechanism of Action

The mechanism of action of 7,10-O-Ditroc docetaxel-d9 is similar to that of docetaxel. It promotes the assembly of microtubules from tubulin dimers and inhibits their depolymerization. This stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis. The compound binds to microtubules with high affinity, preventing cell division and promoting cell death .

Comparison with Similar Compounds

Docetaxel: The parent compound, widely used in cancer treatment.

Paclitaxel: Another taxoid with similar mechanisms but different pharmacokinetic properties.

Cabazitaxel: A semi-synthetic derivative with improved efficacy against resistant cancer cells

Uniqueness: 7,10-O-Ditroc docetaxel-d9 is unique due to the presence of Troc protecting groups and deuterium, which enhance its stability and provide distinct properties for research and therapeutic applications. Its modified structure allows for targeted studies and potential improvements in drug delivery and efficacy .

Q & A

Basic Research Questions

Q. How is 7,10-O-Ditroc docetaxel-d9 synthesized, and what analytical methods are used to confirm its structural integrity?

- Methodological Answer : The synthesis involves deuterium incorporation at specific positions (e.g., via isotopic exchange or modified precursor routes). Structural confirmation requires nuclear magnetic resonance (NMR) for deuterium placement verification and high-resolution mass spectrometry (HRMS) for molecular weight validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can assess purity and isotopic enrichment ratios, as adapted from docetaxel quantification methods .

Q. What are the primary analytical techniques for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : LC-MS/MS is the gold standard, leveraging deuterium’s isotopic effect to distinguish the compound from endogenous molecules. Sample preparation involves protein precipitation or solid-phase extraction, followed by separation using C18 columns and detection via multiple reaction monitoring (MRM) modes. Calibration curves using deuterated internal standards (e.g., docetaxel-d9) minimize matrix effects, as validated in prior docetaxel studies .

Q. How does deuterium incorporation at the 7,10-O-Ditroc positions influence the compound’s physicochemical properties compared to non-deuterated docetaxel?

- Methodological Answer : Deuterium alters bond strength (kinetic isotope effect), potentially increasing metabolic stability. Comparative studies should measure logP (lipophilicity), solubility, and plasma protein binding using equilibrium dialysis. Stability under physiological pH (e.g., 1–8) and light exposure must also be assessed, referencing guidelines from safety data sheets .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the metabolic stability of this compound in vitro?

- Methodological Answer : Use human liver microsomes (HLM) or hepatocyte models to compare metabolic half-life () with non-deuterated docetaxel. Incubate the compound with NADPH-regenerating systems, and quantify parent drug depletion via LC-MS/MS. Isotopic tracing (e.g., -labeling) identifies metabolic soft spots. Include cytochrome P450 inhibition assays to assess enzyme-specific interactions, as outlined in pharmacokinetic frameworks .

Q. What experimental strategies can resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

- Methodological Answer : Conduct interspecies scaling (e.g., rodent-to-human pharmacokinetic modeling) to reconcile disparities. In vivo studies should measure plasma exposure (AUC), tissue distribution, and metabolite profiling. In parallel, use 3D tumor spheroids or patient-derived xenografts (PDX) to better mimic human pathophysiology. Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s) can identify confounding variables .

Q. How can researchers optimize the formulation of this compound to enhance bioavailability while minimizing solvent-related toxicity?

- Methodological Answer : Replace polysorbate 80 (associated with hypersensitivity in docetaxel) with lipid-based nanoparticles or cyclodextrin complexes. Conduct solubility screens using Design of Experiments (DoE) approaches (e.g., factorial design) to optimize excipient ratios. Evaluate stability via accelerated aging tests (40°C/75% RH) and in vivo bioavailability in rodent models .

Q. What statistical approaches are recommended for analyzing variability in pharmacokinetic parameters of this compound across heterogeneous populations?

- Methodological Answer : Use non-compartmental analysis (NCA) for initial parameter estimation (e.g., , ), followed by population pharmacokinetic (PopPK) modeling (e.g., NONMEM) to account for covariates (age, hepatic function). Bootstrap resampling validates model robustness, while Monte Carlo simulations predict exposure in subpopulations .

Data Interpretation and Reporting

Q. How should researchers address discrepancies in deuterium retention rates observed during long-term stability studies of this compound?

- Methodological Answer : Perform forced degradation studies under acidic, basic, oxidative, and thermal stress. Use LC-MS/MS to track deuterium loss at degradation hotspots. Compare degradation pathways with non-deuterated analogs to isolate isotope-specific effects. Report findings using ICH Q1A(R2) guidelines for stability testing .

Q. What are the best practices for validating anti-tumor efficacy data in preclinical models to ensure translational relevance?

- Methodological Answer : Use orthotopic or metastatic models instead of subcutaneous xenografts. Apply RECIST-like criteria for tumor response assessment. Include pharmacodynamic biomarkers (e.g., microtubule stabilization assays) to correlate exposure with effect. Transparently report sample size calculations and randomization methods to meet ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.